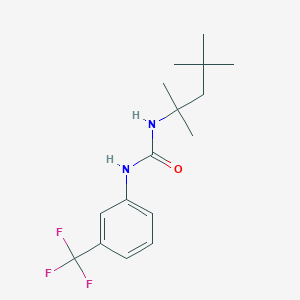

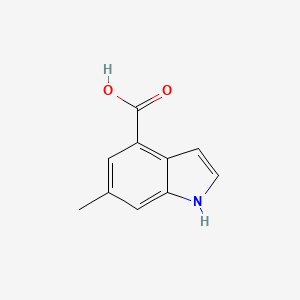

6-甲基-1H-吲哚-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-1H-indole-4-carboxylic acid, also known as 6-MICA, is a naturally occurring compound found in a variety of organisms including plants, fungi, and bacteria. It has been studied extensively in recent years due to its potential applications in the fields of medicine and biotechnology. 6-MICA is a versatile compound that has been used in a variety of scientific research applications, including as an anticancer agent, an antimicrobial agent, and a neuroprotective agent.

科学研究应用

植物激素分析

- 应用:施梅尔茨等人(2003 年)的一项研究Schmelz et al. (2003) 强调了使用 6-甲基-1H-吲哚-4-羧酸衍生物分析植物中的植物激素和植物毒素。这种化学分析对于了解植物对生物和非生物胁迫的反应至关重要。

构象受限色氨酸衍生物的合成

- 应用:霍威尔等人(1994 年)使用 6-甲基-1H-吲哚-4-羧酸衍生物描述了新型色氨酸类似物的合成。这项研究记录在《有机化学杂志》 中,对于肽和类肽构象阐明研究具有重要意义。

电化学研究

- 应用:胡和德莱赫斯特(1993 年)对吲哚-3-乙酸(6-甲基-1H-吲哚-4-羧酸的衍生物)的电化学氧化进行了研究。他们的研究结果发表在《电分析化学杂志》 中,提供了对酸性介质中形成的机理和产物的见解。

HIV 蛋白酶研究

- 应用:蒂芬布伦等人(2013 年)探索了吲哚衍生物(包括 6-甲基-1H-吲哚-4-羧酸)在通过结合在 HIV 蛋白酶的襟翼中调节蛋白质构象中的应用。这项研究见于《美国化学会化学生物学》,有助于了解 HIV 治疗中的分子相互作用。

吲哚合成方法

- 应用:塔伯和蒂鲁纳哈里(2011 年)回顾了吲哚合成的各种方法,其中包括使用 6-甲基-1H-吲哚-4-羧酸衍生物。他们在[四面体] 中的工作对吲哚构建的不同策略进行了分类,这对于药物和合成有机化学至关重要。

用于合成的超高温水介质

- 应用:安等人(1997 年)在《有机化学杂志》 中的研究表明了超高温水介质在有机合成中的应用,包括涉及吲哚-2-羧酸(6-甲基-1H-吲哚-4-羧酸的相关化合物)的反应。这种方法对于可持续和高效的合成工艺具有重要意义。

基质辅助激光解吸/电离飞行时间质谱

- 应用:野波等人(1997 年)利用 β-咔啉生物碱(包括 6-甲基-1H-吲哚-4-羧酸的衍生物)作为蛋白质和寡糖质谱中的基质。他们的研究发表在《质谱杂志》 中,有助于分析化学技术的进步。

甲基硝基吲哚-羧酸酯的合成

- 应用:拉夫列诺夫等人(2002 年)在《合成》 中报道了吲哚啉-2-羧酸向硝基吲哚-羧酸酯的转化,突出了 6-甲基-1H-吲哚-4-羧酸衍生物在合成各种有机化合物中的多功能性。

作用机制

Target of Action

6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of 6-Methyl-1H-indole-4-carboxylic acid’s action would depend on its specific targets and the biochemical pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

生化分析

Biochemical Properties

6-Methyl-1H-indole-4-carboxylic acid, like other indole derivatives, interacts with multiple receptors, contributing to its diverse biological activities

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-methyl-1H-indole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)7-2-3-11-9(7)5-6/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVZQKDFQSFGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)

![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)